molecular formula C22H42O11 B12962931 Octaethylene glycol diglycidyl ether

Octaethylene glycol diglycidyl ether

Cat. No.: B12962931
M. Wt: 482.6 g/mol
InChI Key: FEHLPWPJPRBKDV-UHFFFAOYSA-N
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Description

Octaethylene glycol diglycidyl ether (theoretical structure) is a member of the glycidyl ether family, characterized by two terminal epoxide (oxirane) groups connected by an octaethylene glycol chain. These epoxide groups enable crosslinking reactions with nucleophiles such as amines, thiols, and alcohols, forming polymers with tailored mechanical and chemical properties . Glycidyl ethers are pivotal in epoxy resin synthesis, drug delivery systems, and specialty polymers due to their reactivity and versatility .

Properties

Molecular Formula

C22H42O11

Molecular Weight

482.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane

InChI

InChI=1S/C22H42O11/c1(3-24-5-7-26-9-11-28-13-15-30-17-21-19-32-21)23-2-4-25-6-8-27-10-12-29-14-16-31-18-22-20-33-22/h21-22H,1-20H2

InChI Key

FEHLPWPJPRBKDV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of appropriate polyether precursors with epoxidizing agents. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the oxirane rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the oxirane rings can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions, as well as its potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural and molecular parameters of glycidyl ether derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethylene glycol diglycidyl ether C₈H₁₄O₄ 174.19 2224-15-9 Shortest chain; high epoxide density, rigid backbone .
Diethylene glycol diglycidyl ether C₁₀H₁₈O₅ 218.25 4206-61-5 Moderate chain length; balanced reactivity and flexibility .
Octaethylene glycol diglycidyl ether (theoretical) C₂₂H₄₂O₁₀ ~466.5 N/A Longest chain; reduced epoxide reactivity, enhanced solubility and flexibility.
Octaethylene glycol monododecyl ether C₂₈H₅₈O₉ 538.73 3055-98-9 Nonionic surfactant; amphiphilic structure with a dodecyl chain .

Solubility and Stability

  • Shorter-chain diglycidyl ethers (e.g., EGDE) are less water-soluble but more reactive.
  • Longer-chain derivatives (e.g., theoretical this compound) are expected to exhibit higher hydrophilicity, aligning with trends in polyethylene glycol (PEG)-based compounds .

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